2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline
Overview
Description
2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine and fluorine atoms attached to the quinoline ring, which imparts unique chemical properties. It is used in various scientific research applications due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluoroquinoline.
Alkylation: The 2-chloro-6-fluoroquinoline is then subjected to an alkylation reaction with 1,3-dichloropropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
- 2-Chloro-3-(3-chloropropyl)-7-fluoroquinoline
- 2-Chloro-3-(3-chloropropyl)-6-bromoquinoline
Uniqueness: 2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties. The fluorine atom, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-chloro-3-(3-chloropropyl)-6-fluoroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2FN/c13-5-1-2-8-6-9-7-10(15)3-4-11(9)16-12(8)14/h3-4,6-7H,1-2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVZBUGCEREZIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1F)CCCCl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588960 | |
Record name | 2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948294-65-3 | |
Record name | 2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948294-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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